Iminodiacetic acid ethylester

Description

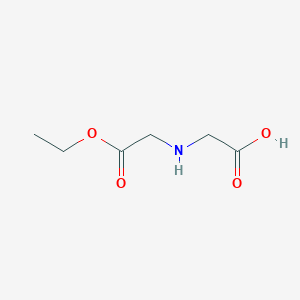

Iminodiacetic acid ethylester (systematic name: Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate), also known as iminodiacetic acid diethyl ester, is an ester derivative of iminodiacetic acid (IDA). Its molecular formula is C₈H₁₅NO₄, with a molecular weight of 189.21 g/mol . Structurally, it consists of two ethoxycarbonylmethyl groups attached to a central nitrogen atom, forming a tertiary amine (Figure 1). This compound is primarily used in organic synthesis, particularly as a precursor for chelating agents or ligands in coordination chemistry.

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9) |

InChI Key |

VVKZCUGDWOHEBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

HN(CH2COOH)2+C2H5OH→HN(CH2COOC2H5)2+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Iminodiacetic acid ethylester undergoes hydrolysis under acidic or basic conditions to yield iminodiacetic acid or its conjugate base.

Acid-Catalyzed Hydrolysis

Reagents/Conditions : H₂O, H⁺ (e.g., H₂SO₄), reflux.

Mechanism :

-

Protonation of the ester carbonyl enhances electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Elimination of ethanol regenerates the carboxylic acid .

Product : Iminodiacetic acid .

Base-Promoted Hydrolysis (Saponification)

Reagents/Conditions : NaOH/KOH, aqueous ethanol, heat.

Mechanism :

-

Hydroxide ion attacks the carbonyl carbon.

-

Alkoxide intermediate collapses, releasing ethoxide.

-

Acidification yields iminodiacetic acid .

Product : Potassium iminodiacetate (e.g., EBMA-IDA-K⁺) .

Oxidation Reactions

The ethyl ester group is susceptible to oxidation, yielding carboxylic acid derivatives.

Reagents/Conditions :

-

Strong Oxidizers : KMnO₄ (acidic/neutral), CrO₃.

-

Metal-Mediated : Ce(IV) in acidic perchlorate/sulfate media .

Example Reaction with Ce(IV) :

-

Stoichiometry : 2:1 Ce(IV)/BIDA (benzyliminodiacetic acid) .

-

Products : Benzaldehyde, formaldehyde, CO₂ via radical intermediates and decarboxylation .

Reduction Reactions

Reduction targets the ester group, converting it to an alcohol.

Reagents/Conditions : LiAlH₄ (anhydrous ether), NaBH₄ (less common).

Product : Iminodiacetic acid ethyl alcohol.

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling derivatization.

Aminolysis

Reagents/Conditions : Primary amines (e.g., ethylenediamine), THF/DMF, KHCO₃.

Example : Synthesis of N-substituted IDA derivatives via double substitution with t-butyl bromoacetate .

Transesterification

Reagents/Conditions : Alcohol (e.g., methanol), acid catalyst.

Product : Methyl ester analog .

Metal Chelation and Complexation

The compound acts as a tridentate ligand, forming stable complexes with metal ions via N and O donors.

Key Applications :

-

Metal Ion Separation : Selective binding to Cu²⁺, Zn²⁺, and Fe³⁺ .

-

Biomedical Imaging : Technetium-99m complexes in hepatobiliary scans .

Mechanism :

-

Coordination through nitrogen and two carboxylate oxygens.

-

Formation of five-membered chelate rings enhances complex stability .

Comparative Reactivity with Related Compounds

| Property | This compound | EDTA | Nitrilotriacetic Acid (NTA) |

|---|---|---|---|

| Chelating Sites | 3 (N, 2O) | 6 | 4 |

| Metal Preference | Transition metals | Broad spectrum | Light transition metals |

| Ester Reactivity | High | None | None |

| Hydrolysis Rate | Moderate | N/A | N/A |

Scientific Research Applications

Iminodiacetic acid ethylester, also known as Iminodiacetic Acid Diethyl Ester (IDDAE), is a chemical compound with a wide range of applications, particularly in the pharmaceutical industry as a drug intermediate . Its unique chemical structure and reactivity make it a versatile building block for synthesizing various pharmaceutical compounds .

Chemical Properties and Structure of IDDAE

IDDAE features two ethyl ester groups attached to an iminodiacetic acid backbone . Its chemical formula is C10H17NO4, with a molecular weight of approximately 201.25 g/mol . The presence of the imine functional group (C=N) enhances its reactivity, which allows the formation of new chemical bonds under mild conditions, streamlining the drug formulation process . IDDAE exhibits a reactivity profile that includes nucleophilic attack and cyclization reactions, which is paramount in synthetic organic chemistry for creating drug intermediates .

Applications in Drug Discovery

IDDAE serves as a precursor for a wide range of pharmacologically active compounds, which has propelled research efforts and led to the discovery of novel drugs . As scientists continue to explore IDDAE's potential, its applications in drug design are expected to expand . Its use in the synthesis of drug intermediates enhances reaction efficiency, leading to higher yields and purities in the final product, which is critical in pharmaceutical production .

Cost-Effectiveness

The efficiency of IDDAE in chemical transformations can reduce production costs . Pharmaceutical companies that integrate IDDAE into their synthesis processes may experience lower operational costs, resulting in more competitive pricing for their products .

Environmentally Friendly Processes

IDDAE promotes greener chemistry by facilitating reactions that require less harsh solvents and conditions . This improves safety for lab personnel and reduces environmental impact, aligning with the industry's shift toward sustainable practices .

Improved Drug Stability

The use of IDDAE in drug formulation can lead to improved stability of the resulting compounds, which is particularly important for medications that need to maintain their efficacy over extended periods .

Conventional Synthesis

Traditional synthesis methods involve the direct condensation of diethyl oxalate and ammonia . This method is straightforward but can be limited by the reaction conditions and yields .

Green Synthesis Approaches

Recent advancements in green chemistry have led to more sustainable synthesis methods for IDDAE . These approaches utilize renewable resources and environmentally benign solvents, minimizing waste and enhancing overall efficiency .

Oncology

IDDAE has been utilized to develop novel anticancer agents that demonstrate enhanced efficacy and reduced side effects . The incorporation of IDDAE into the synthesis of these compounds has streamlined the process, facilitating faster drug discovery .

Antibiotics

In the development of new antibiotics, IDDAE has been instrumental in synthesizing compounds that target resistant bacterial strains . The efficiency of IDDAE in forming complex structures has led to the discovery of promising leads that are currently undergoing clinical trials .

Iminodiacetic Acid (IDA) Derivatives

Mechanism of Action

The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.

Comparison with Similar Compounds

Key Properties :

- Solubility: Esters like this are typically less polar than their carboxylic acid counterparts (e.g., iminodiacetic acid, which is water-soluble ), making them more soluble in organic solvents.

- Synthesis: Prepared via esterification of iminodiacetic acid with ethanol under acidic conditions or through nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Iminodiacetic Acid (IDA)

- Formula: C₄H₇NO₄; Molecular Weight: 133.10 g/mol .

- Key Differences :

- IDA has two carboxylic acid groups (-COOH), whereas the ethylester replaces these with ethoxycarbonyl (-COOEt) groups.

- Applications : IDA is widely used in immobilized metal affinity chromatography (IMAC) due to its metal-chelating properties , while the ethylester lacks this functionality unless hydrolyzed.

- Safety : IDA is a skin and eye irritant ; the ethylester may pose lower acute toxicity due to reduced acidity.

N-(2,4-Dimethylacetanilide)Iminodiacetic Acid

Ethyl Iodoacetate

Ethyl 2-Amino-4-Thiazoleacetate

- Formula : C₇H₁₀N₂O₂S; Molecular Weight : 186.23 g/mol .

- Applications: Primarily used in pharmaceutical synthesis, unlike the ethylester, which is more niche in coordination chemistry.

Physicochemical Properties Comparison

Chemical Reactivity

- This compound: Undergoes hydrolysis to form iminodiacetic acid under acidic or basic conditions. The ester groups are susceptible to nucleophilic attack .

- N-Substituted Derivatives (e.g., ): Exhibit reduced reactivity toward dendrimer encapsulation due to steric hindrance, favoring surface interactions in PAMAM complexes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing iminodiacetic acid ethylester via direct esterification?

- Methodological Answer : The synthesis can be optimized using a one-step esterification process catalyzed by ammonium ferric sulfate dodecahydrate. Key parameters include:

- Catalyst loading : 2 g per 1 mol of iminodiacetic acid .

- Molar ratio : Acid-to-alcohol ratio of 1:8 (e.g., iminodiacetic acid to ethanol) .

- Reaction time : 3 hours, achieving >85% conversion .

- Temperature : Mild conditions (exact temperature not specified, but ambient or slightly elevated temperatures are typical for esterification).

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use C18-PAQ columns for retention time analysis, with reference standards to confirm identity .

- FT-IR : Confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent) .

- NMR : ¹H NMR can resolve ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the imino group (δ 3.2–3.5 ppm) .

- Elemental Analysis : Verify C, H, N, and O content against theoretical values (e.g., C₆H₁₁NO₄ for the diethyl ester) .

Advanced Research Questions

Q. How does this compound function as a chelating agent in metal ion chromatography, and what dual retention mechanisms are involved?

- Methodological Answer :

- Chelation : The nitrogen and carboxylate groups coordinate with metal ions (e.g., Fe³⁺, Cu²⁺) to form stable complexes, enabling selective separation .

- Ion Exchange : Negatively charged carboxylate groups electrostatically attract cations, contributing to retention .

- Experimental Validation : Compare retention times of alkali/alkaline earth metals under varying pH (2–9) and ionic strength conditions to isolate dominant mechanisms .

Q. What strategies can resolve contradictions in catalytic efficiency data when using different acid catalysts for this compound synthesis?

- Methodological Answer :

- Systematic Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., Fe³⁺ salts) under identical conditions to assess yield and side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to identify intermediates (e.g., monoester vs. diester formation) .

- Error Analysis : Quantify uncertainties in catalyst purity (e.g., hydrate vs. anhydrous forms) and solvent dryness, which significantly impact reproducibility .

Q. How can the thermochemical stability of this compound derivatives be evaluated for materials science applications?

- Methodological Answer :

- DSC/TGA : Measure decomposition temperatures (Td) and enthalpy changes (ΔH) under inert atmospheres to assess thermal stability .

- Comparative Studies : Benchmark against structurally similar ligands (e.g., EDTA, DTPA) to identify stability trends related to substituent effects .

- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) of metal-ligand complexes, predicting stability under operational conditions .

Data-Driven Research Design

Q. How should researchers design experiments to compare the efficiency of this compound with other chelators in polymer synthesis?

- Methodological Answer :

- Controlled Polymerization : Use AGET ATRP with FeCl₃/iminodiacetic acid ethylester to synthesize PMMA, comparing molecular weight distributions (Đ = Mw/Mn) against EDTA-based systems .

- Kinetic Profiling : Track monomer conversion via ¹H NMR to calculate apparent rate constants (kapp) .

- Error Mitigation : Replicate experiments ≥3 times under nitrogen to minimize oxygen inhibition .

Q. What statistical approaches are suitable for analyzing contradictory data in chromatographic retention studies?

- Methodological Answer :

- Multivariate Regression : Correlate retention factors (k) with pH, ionic strength, and metal ion charge to quantify mechanistic contributions .

- ANOVA : Test significance of variables (e.g., column temperature, mobile phase composition) on retention time variability .

- Uncertainty Propagation : Use Monte Carlo simulations to model error margins in peak integration and calibration curves .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.